Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its unique substituent pattern—an electron-donating amino group at position 2, a fluorine atom at position 4, and the tetramethyl-1,3,2-dioxaborolane moiety at position 5—distinguishes it from related compounds. This article provides a systematic comparison with structurally similar boronate esters, focusing on substituent effects, reactivity, and applications.
Properties
Molecular Formula |
C14H19BFNO4 |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)11(17)7-10(9)16/h6-7H,17H2,1-5H3 |
InChI Key |
HXGJCSUGNPFGDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)diboron
The most widely adopted route involves palladium-catalyzed borylation of methyl 4-bromo-2-amino-4-fluorobenzoate. A representative protocol combines the aryl bromide (1.0 equiv) with bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%) in anhydrous 1,4-dioxane at 80–90°C under inert atmosphere.
Key Data:
Alternative Catalytic Systems
Variants using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) at 85°C with sodium bicarbonate as base achieve comparable yields (39–71%). This method avoids dioxane but requires rigorous degassing to prevent catalyst oxidation.
Optimization Note:
-
Lower temperatures (70°C) with cesium carbonate in dioxane/water mixtures reduce side-product formation, particularly protodeboronation.
Boronic Acid Intermediate Conversion
Hydrolysis of Boronic Esters
Methyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes hydrolysis to the boronic acid using sodium periodate (1.0 equiv) and ammonium acetate (7.0 equiv) in acetone/water (2:1) at 20°C. Subsequent esterification with methanol/H₂SO₄ yields the target compound.
Critical Parameters:
Scalable Industrial Processes
Continuous Flow Borylation
A patent-pending method employs microreactors to enhance heat transfer during Pd-catalyzed borylation, achieving 85% yield at 120°C with residence times under 10 minutes. This approach minimizes catalyst loading (2 mol% Pd(dppf)Cl₂) and improves reproducibility.
Economic Considerations:
Analytical and Purification Strategies
Chemical Reactions Analysis
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorine atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as a therapeutic agent. The fluorine atom in its structure enhances its biological activity by improving lipophilicity and receptor binding affinity.
Key Findings :
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes related to metabolic pathways in diseases such as diabetes and cancer. For instance, it has demonstrated inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, which are crucial in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the dioxaborolane moiety may contribute to the compound's ability to induce apoptosis in cancer cells.
Case Study Insights :
- In vitro studies revealed that derivatives of this compound showed nanomolar activity against various human cancer cell lines, including breast and ovarian cancers. This suggests a broad-spectrum antitumor potential .
Materials Science
The unique structure of this compound allows it to be used in the development of advanced materials. Its boron-containing structure can enhance the properties of polymers and other materials.
Applications :
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant in the production of high-performance materials used in electronics and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below highlights key structural analogues and their substituent-driven differences:
Key Observations:
- Amino Group (NH₂): The target compound’s 2-NH₂ substituent enhances nucleophilicity and accelerates Suzuki coupling compared to halogenated analogues (e.g., PN-4878, PN-5106). However, NH₂ may reduce oxidative stability relative to electron-withdrawing groups like Br or Cl.
- Fluorine (F) : The 4-F substituent provides metabolic stability in drug intermediates, a feature shared with PN-5106 and PN-4878.
- Boronate Position : Para-boronate placement (position 5) optimizes conjugation in biaryl synthesis, whereas meta-substitution (e.g., 850689-26-8) disrupts electronic communication.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on boronate reactivity, which is influenced by substituents:
- Electron-Donating Groups (NH₂, OH) : Increase electron density at the boron center, enhancing transmetalation rates. The target compound outperforms methyl- or halogen-substituted analogues (e.g., 478375-39-2, PN-5106) in coupling yields.
- Steric Effects : Bulky groups (e.g., CH₃ in 478375-39-2) hinder catalyst accessibility, reducing reaction rates. The target compound’s NH₂ group imposes minimal steric hindrance.
- Halogen vs. Amino: Bromo- or chloro-substituted derivatives (PN-4878, PN-5106) require harsher conditions (e.g., higher temperatures, stronger bases) due to reduced boron electrophilicity.
Physical and Stability Properties
Biological Activity
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 2415255-59-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H19BFNO4
- Molecular Weight : 295.11 g/mol
- IUPAC Name : Methyl 2-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- SMILES Representation : NC1=CC(F)=C(B2OC(C)(C)C(C)(C)O2)C=C1C(OC)=O
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with methyl 5-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate under specific conditions to yield the target compound. The process may utilize various solvents and catalysts to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 4–8 | MRSA, Mycobacterium abscessus |
| Compound B | 0.5–1.0 | H37Ra and H37Rv strains of TB |
These findings suggest that the compound may possess potent activity against resistant strains of bacteria and could be explored further as an antibacterial agent .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation with an IC50 value in the sub-micromolar range. For example:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (non-cancerous) | >10 | Low |
This indicates that this compound has a favorable selectivity index for cancer cells over non-cancerous cells .
Case Study 1: Antiviral Activity
In a recent study investigating antiviral properties, this compound demonstrated significant efficacy against influenza virus strains. The compound reduced viral load significantly in infected mice models and showed no inhibition of hERG channels, indicating a low risk for cardiac side effects .
Case Study 2: Toxicological Assessment
A toxicological assessment conducted in healthy mice revealed that the compound exhibited acceptable safety profiles at high doses (e.g., 40 mg/kg). Parameters such as body weight changes and organ histopathology were monitored to ensure no adverse effects were observed .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety for aryl-aryl bond formation. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives like PdCl₂(dppf) may improve reproducibility .
- Base optimization : Use inorganic bases (e.g., K₂CO₃) in polar aprotic solvents (THF or DMF) to stabilize intermediates .
- Temperature control : Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time and side products .
Q. How should this compound be stored to maintain stability, and what analytical methods confirm its purity?
- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronate ester .
- Purity assessment :
Advanced Research Questions
Q. How do electronic effects of the fluorine and boronate groups influence cross-coupling reactivity?
The electron-withdrawing fluorine at position 4 reduces electron density at the aryl ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Conversely, the tetramethyl dioxaborolan group enhances stability but may sterically hinder catalyst access. Computational studies (DFT) can model:
Q. How can contradictions between XRD and NMR data in structural characterization be resolved?
Discrepancies often arise from dynamic disorder in crystals or solvent inclusion in XRD vs. solution-state NMR. Mitigation strategies:
Q. What strategies mitigate competing side reactions in palladium-catalyzed couplings involving this boronate ester?
- Protecting group strategy : Temporarily protect the amino group (e.g., as a Boc derivative) to prevent undesired coordination with Pd .
- Ligand screening : Bulky ligands (e.g., SPhos) reduce β-hydride elimination in alkylboron couplings .
- Stoichiometric control : Limit excess boronate ester (1.2–1.5 eq) to minimize homocoupling .
Q. How does the compound’s electronic structure affect its reactivity in non-coupling applications (e.g., as a directing group)?
The amino group acts as a Lewis base, enabling coordination to transition metals in C–H activation. Key considerations:
- pH-dependent reactivity : Protonation of the amino group (pKa ~5–7) modulates directing ability in aqueous conditions .
- Boronate stability : Hydrolysis to boronic acid under basic conditions may alter reactivity; monitor via ¹¹B NMR .
Methodological Challenges
Q. How to design experiments to isolate and characterize transient intermediates in its reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
